molecular formula C8H9N3O B8012063 2-Isopropoxypyrimidine-5-carbonitrile

2-Isopropoxypyrimidine-5-carbonitrile

Cat. No.: B8012063
M. Wt: 163.18 g/mol
InChI Key: PFLNSTUZMNLTBG-UHFFFAOYSA-N
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Description

2-Isopropoxypyrimidine-5-carbonitrile is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isopropoxypyrimidine-5-carbonitrile typically involves the reaction of substituted benzaldehyde, malononitrile, and cyanoacetamide in the presence of ammonium chloride under solvent-free conditions . This method is advantageous due to its simplicity and the use of readily available reagents. The reaction conditions are mild, and the process can be completed in a relatively short time.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as microwave-assisted synthesis and the use of environmentally benign solvents, can be employed to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-Isopropoxypyrimidine-5-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while substitution reactions can produce a variety of substituted pyrimidines .

Mechanism of Action

The mechanism of action of 2-Isopropoxypyrimidine-5-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. For instance, as an EGFR inhibitor, it binds to the active site of the enzyme, blocking its activity and thereby inhibiting cell proliferation. Similarly, its COX-2 inhibitory activity involves the suppression of the enzyme’s function, reducing inflammation and pain .

Comparison with Similar Compounds

Similar Compounds

    Pyrimidine-5-carbonitrile: Shares a similar core structure but lacks the isopropoxy group.

    2-Methoxypyrimidine-5-carbonitrile: Similar structure with a methoxy group instead of an isopropoxy group.

    2-Ethoxypyrimidine-5-carbonitrile: Contains an ethoxy group instead of an isopropoxy group.

Uniqueness

2-Isopropoxypyrimidine-5-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The isopropoxy group enhances its lipophilicity, potentially improving its bioavailability and interaction with biological targets compared to its analogs .

Properties

IUPAC Name

2-propan-2-yloxypyrimidine-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O/c1-6(2)12-8-10-4-7(3-9)5-11-8/h4-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFLNSTUZMNLTBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=NC=C(C=N1)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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